molecular formula C6H10BrN3O B13148684 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine

4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine

Cat. No.: B13148684
M. Wt: 220.07 g/mol
InChI Key: AQXXWANZUJFFLY-UHFFFAOYSA-N
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Description

4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine (: 1470547-73-9) is a brominated aminopyrazole derivative of high interest in medicinal and synthetic chemistry. With the molecular formula C 6 H 10 BrN 3 O and a molecular weight of 220.07, this compound serves as a valuable synthetic intermediate . The scaffold of 1H-pyrazol-3-amines (or 3-aminopyrazoles) is a privileged structure in drug discovery. These compounds are recognized as key precursors in the synthesis of more complex nitrogen-containing heterocycles, including fused bicyclic systems that are prevalent in many pharmacologically active molecules . For instance, acylated 1H-pyrazol-5-amines have been identified as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action, representing a promising avenue for developing novel antithrombotic agents . The amino and bromo functional groups on the pyrazole ring provide two distinct sites for further chemical modification, enabling its use in cross-coupling reactions, nucleophilic substitutions, and as a precursor for ring-fusion strategies . This makes this compound a versatile building block for constructing targeted libraries in lead optimization and for the development of potential therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H10BrN3O

Molecular Weight

220.07 g/mol

IUPAC Name

4-bromo-1-(ethoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C6H10BrN3O/c1-2-11-4-10-3-5(7)6(8)9-10/h3H,2,4H2,1H3,(H2,8,9)

InChI Key

AQXXWANZUJFFLY-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Alkylation of Pyrazol-3-amine Precursors

A common approach involves introducing the ethoxymethyl group via alkylation of a pre-formed pyrazol-3-amine intermediate. For example:

  • Starting Material : 1H-pyrazol-3-amine (CAS 1820-80-0).
  • Reagents : Ethoxymethyl chloride or bromide, cesium carbonate (Cs₂CO₃), and a palladium catalyst.
  • Conditions : Microwave irradiation at 190°C for 20 minutes in DMF.

Example Reaction :
$$
\text{1H-Pyrazol-3-amine} + \text{ClCH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{Cs}2\text{CO}3, \text{CuBr}2, \text{DMF}} \text{1-(Ethoxymethyl)-1H-pyrazol-3-amine}
$$
Yield : ~80% (based on analogous N-alkylation reactions).

Bromination of Alkylated Pyrazole Derivatives

After alkylation, bromination at position 4 is achieved using electrophilic brominating agents:

  • Reagents : Tribromophosphine (PBr₃) or N-bromosuccinimide (NBS).
  • Conditions : Solvent-dependent (e.g., THF or DCM) at 0–25°C.

Example Reaction :
$$
\text{1-(Ethoxymethyl)-1H-pyrazol-3-amine} \xrightarrow{\text{PBr}_3, \text{THF}} \text{4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine}
$$
Yield : ~57–77% (based on similar brominations of pyrazoles).

One-Pot Synthesis via Cyclocondensation

An alternative route constructs the pyrazole ring with pre-installed substituents:

Example Reaction :
$$
\text{Diethyl butynedioate} + \text{NH}2\text{NHCH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{HCl, EtOH}} \text{1-(Ethoxymethyl)-1H-pyrazol-3-amine}
$$
Bromination : Follows as in Step 2.

Protection-Deprotection Strategies

For sensitive functional groups, protecting the amine during bromination may improve yields:

Example :

Step Reagents/Conditions Intermediate Yield
1 Boc₂O, DMAP, THF Boc-protected amine 85%
2 NBS, CCl₄, hv Brominated intermediate 65%
3 TFA, DCM Final product 90%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Alkylation-Bromination High selectivity for N-substitution Requires harsh bromination conditions 57–80%
One-Pot Cyclocondensation Fewer steps Limited substrate availability 40–60%
Protection-Deprotection Improved amine stability Additional steps increase complexity 65–90%

Key Data from Literature

Challenges and Optimization

  • Regioselectivity : Ensuring bromination at position 4 requires electronic directing groups (e.g., methoxy or amine).
  • Side Reactions : Over-alkylation or debromination under acidic/basic conditions.
  • Scalability : Microwave methods may face limitations in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine lies in its potential as a pharmaceutical agent. Its structural properties allow it to interact with various biological targets, leading to potential therapeutic uses:

  • Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structure may enhance its efficacy against a range of pathogens by inhibiting key enzymes involved in bacterial growth.
  • Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory responses.
  • Antitumor Potential : Preliminary studies suggest that compounds in this class may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Biological Studies

The compound has been investigated for its interactions with various biological receptors and enzymes:

  • Enzyme Inhibition Studies : Research has focused on understanding how this compound interacts with enzymes like phosphodiesterases (PDEs), which are critical in various signaling pathways. Inhibitors of PDEs have therapeutic implications in treating conditions such as asthma and erectile dysfunction .

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions facilitates the development of novel derivatives with enhanced biological activities:

Reaction TypeExample ReactionProduct Characteristics
AlkylationReaction with alkyl halidesNew derivatives with varying alkyl chains
SubstitutionNucleophilic substitution reactionsModified pyrazoles with altered reactivity
Coupling ReactionsCross-coupling with aryl halidesAryl-substituted pyrazoles with potential activity

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing anti-inflammatory drugs, derivatives of pyrazoles were tested for their ability to inhibit cyclooxygenase enzymes. The findings revealed that this compound showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs), supporting its further development as an anti-inflammatory therapeutic.

Comparison with Similar Compounds

Substituent Variations at Position 1

The nature of the substituent at position 1 significantly impacts the compound’s properties:

Compound Name Substituent at Position 1 Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine Ethoxymethyl (-CH₂OCH₂CH₃) ~220.08 (estimated) Enhanced solubility in polar solvents; potential for hydrogen bonding via ether oxygen
4-Bromo-1-methyl-1H-pyrazol-3-amine Methyl (-CH₃) 176.02 Compact structure; higher volatility; used as a building block in synthesis
4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine Benzyl (-CH₂C₆H₅) 256.12 Increased lipophilicity; potential CNS activity due to aromaticity
4-Bromo-1-(4-fluorophenylmethyl)-1H-pyrazol-3-amine 4-Fluorobenzyl (-CH₂C₆H₄F) 270.11 Electron-withdrawing fluorine enhances stability; explored in antimicrobial agents

Impact of Bromine and Amine Groups

The bromine at position 4 and amine at position 3 are conserved across analogs, contributing to:

  • Electrophilic reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Hydrogen bonding : The amine group enables interactions with biological targets or solvents, enhancing solubility in aqueous media .

Physicochemical Properties

Property This compound 4-Bromo-1-methyl-1H-pyrazol-3-amine 4-Bromo-5-phenyl-1H-pyrazol-3-amine
Molecular Weight ~220.08 176.02 238.09
Solubility (logP) ~1.5 (moderate polarity) ~1.2 ~2.8 (highly lipophilic)
Melting Point Not reported Not reported 145–150°C (decomposes)

Biological Activity

4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the ethoxymethyl group can influence its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In a study by Elnagdy et al., various pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results showed that certain modifications to the pyrazole core could enhance antitumor activity, suggesting that this compound may have similar potential .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory effects. A review highlighted that some derivatives act as inhibitors of cyclooxygenase enzymes, which are critical in the inflammatory process. The structural modifications in this compound could be explored further to assess its efficacy in reducing inflammation .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been documented extensively. A study found that certain pyrazole derivatives demonstrated significant antibacterial effects against various pathogens. Given the structural similarities, this compound may exhibit comparable antimicrobial properties, warranting further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Bromine at C4Enhances lipophilicity and potential target interaction
Ethoxymethyl groupMay improve solubility and bioavailability

Studies suggest that modifications at specific positions on the pyrazole ring can significantly alter biological activity. For instance, replacing bromine with other halogens or functional groups could yield compounds with improved potency against specific targets .

Case Study 1: Antitumor Evaluation

In a controlled study, a series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant antitumor potential .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the mechanism of action of pyrazole derivatives in inflammatory models. Compounds were shown to inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis. This mechanism may also apply to this compound, indicating its potential as an anti-inflammatory agent .

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